Hydroxy-PEG1-C2-methyl ester

Description

Propriétés

IUPAC Name |

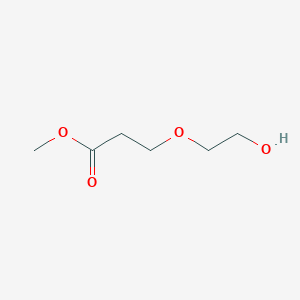

methyl 3-(2-hydroxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAKPCZOXXRLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579595 | |

| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93673-82-6 | |

| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG1-C2-methyl ester: A Core Component in Proteolysis-Targeting Chimeras

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG1-C2-methyl ester, systematically named Methyl 3-(2-hydroxyethoxy)propanoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its primary application lies in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a short, hydrophilic polyethylene glycol (PEG) linker. This guide provides a comprehensive overview of its chemical properties, synthesis, and application in PROTAC technology, complete with detailed experimental protocols and characterization data.

Introduction to this compound

This compound is a hetero-bifunctional linker containing a terminal hydroxyl group and a methyl ester. The single ethylene glycol unit imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[1] The hydroxyl group serves as a versatile handle for chemical modification, allowing for its conjugation to a ligand for an E3 ubiquitin ligase or a target protein. The methyl ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid, providing another point of attachment or modification.[1]

Its principal role is as a component of PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3] The linker's length, rigidity, and physicochemical properties are critical for the efficacy of the PROTAC.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Systematic Name | Methyl 3-(2-hydroxyethoxy)propanoate | [5] |

| Synonyms | This compound, HO-PEG1-COOMe | [5] |

| CAS Number | 93673-82-6 | [5] |

| Molecular Formula | C₆H₁₂O₄ | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | N/A |

| Solubility | Soluble in water, DMSO, and other polar organic solvents | [6] |

| Storage | Store at -20°C for long-term stability | [6] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by a Fischer esterification. Alternatively, a Mitsunobu reaction can be employed.

Experimental Protocol: Synthesis via Williamson Ether Synthesis and Fischer Esterification

This protocol outlines a representative synthesis of this compound.

Step 1: Synthesis of 3-(2-hydroxyethoxy)propanoic acid

-

Materials: 3-Bromopropionic acid, ethylene glycol, sodium hydroxide, water, diethyl ether, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in an excess of ethylene glycol with stirring.

-

Slowly add 3-bromopropionic acid to the solution.

-

Heat the reaction mixture at 80-100°C for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Wash the aqueous solution with diethyl ether to remove unreacted ethylene glycol.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product, 3-(2-hydroxyethoxy)propanoic acid, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 2: Esterification to Methyl 3-(2-hydroxyethoxy)propanoate

-

Materials: 3-(2-hydroxyethoxy)propanoic acid, methanol, sulfuric acid (catalytic amount), sodium bicarbonate solution, brine.

-

Procedure:

-

Dissolve the crude 3-(2-hydroxyethoxy)propanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, cool the reaction and neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure Methyl 3-(2-hydroxyethoxy)propanoate.

-

Characterization Data

The following table summarizes the expected NMR spectroscopic data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.70 | s | -OCH₃ |

| 3.75 | t | -OCH₂CH₂OH | |

| 3.65 | t | -OCH₂CH₂OH | |

| 3.80 | t | -CH₂COOCH₃ | |

| 2.65 | t | -CH₂COOCH₃ | |

| ~2.5 (broad s) | br s | -OH | |

| ¹³C NMR | 172.5 | C=O | -COOCH₃ |

| 72.0 | CH₂ | -OCH₂CH₂OH | |

| 67.0 | CH₂ | -OCH₂CH₂OH | |

| 61.0 | CH₂ | -CH₂COOCH₃ | |

| 51.5 | CH₃ | -OCH₃ | |

| 35.0 | CH₂ | -CH₂COOCH₃ |

Note: Predicted chemical shifts based on standard values and similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Application in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTACs. The hydroxyl group can be activated for coupling with a suitable functional group on either the E3 ligase ligand or the target protein ligand.

Experimental Protocol: Activation and Conjugation

This protocol describes a general method for activating the hydroxyl group and conjugating it to an amine-containing molecule, a common scenario in PROTAC synthesis.[7]

Step 1: Activation of the Hydroxyl Group with Mesyl Chloride

-

Materials: this compound, triethylamine, mesyl chloride, dichloromethane (DCM), saturated sodium bicarbonate solution, brine.

-

Procedure:

-

Dissolve this compound in anhydrous DCM and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of mesyl chloride.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

-

Step 2: Conjugation to an Amine-Containing Ligand

-

Materials: Mesylated intermediate, amine-containing ligand (for E3 ligase or target protein), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), dimethylformamide (DMF).

-

Procedure:

-

Dissolve the amine-containing ligand and the mesylated intermediate in anhydrous DMF.

-

Add DIPEA to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting conjugate by flash chromatography or preparative HPLC.

-

Role in PROTAC-Mediated Protein Degradation

Once incorporated into a PROTAC, the this compound linker plays a crucial role in facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Conclusion

This compound is a fundamental building block in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis, versatile functional groups, and hydrophilic nature make it an attractive choice for the construction of effective PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this linker in their endeavors to create novel therapeutics. As the design of PROTACs becomes more sophisticated, the strategic use of well-defined linkers like this compound will continue to be of paramount importance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-(2-hydroxyethoxy)propanoate | C6H12O4 | CID 15919658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Hydroxy-PEG1-C2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-C2-methyl ester, systematically named methyl 3-(2-hydroxyethoxy)propanoate, is a heterobifunctional chemical entity featuring a hydroxyl group and a methyl ester separated by a short polyethylene glycol (PEG) spacer.[1][2] This molecule is of significant interest in the field of drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3][4] The linker component of a PROTAC is crucial as it connects the target protein binder and the E3 ligase ligand, and its physicochemical properties, such as length, solubility, and flexibility, can significantly impact the efficacy of the final PROTAC molecule.[3][4][5] This guide provides a comprehensive overview of the known chemical properties, experimental protocols, and applications of this compound.

Chemical and Physical Properties

This compound is a small, hydrophilic molecule. The presence of the PEG unit enhances its solubility in aqueous media, a desirable characteristic for biological applications.[1][6] The terminal hydroxyl and methyl ester groups provide orthogonal handles for chemical modification, allowing for sequential conjugation to other molecules.

General Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-(2-hydroxyethoxy)propanoate | [2] |

| Synonyms | Hydroxy-PEG1-methyl ester, HO-PEG1-CH2CH2COOMe | [2] |

| CAS Number | 93673-82-6 | [1][2][7] |

| Molecular Formula | C6H12O4 | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [8] |

| XLogP3 | -0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 6 | [9] |

Solubility

Stability

The stability of this compound is influenced by pH. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, though the rate is significantly faster under basic conditions.[11] It is generally stable at neutral pH. For long-term storage, it is recommended to keep the compound at -20°C.[8]

Experimental Protocols

The bifunctional nature of this compound allows for a variety of chemical transformations. The hydroxyl group can be derivatized, for example, through a Mitsunobu reaction, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Ester Hydrolysis with Lithium Hydroxide

This protocol describes the conversion of the methyl ester to a carboxylic acid, which can then be used for subsequent amide bond formation.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

-

Add 1.5 to 2.5 equivalents of LiOH·H₂O to the solution.

-

Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Derivatization of the Hydroxyl Group via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of other functional groups, such as an ester or an azide, with inversion of configuration (though not relevant for this achiral molecule).[12]

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

A suitable nucleophile (e.g., a carboxylic acid for esterification, or hydrazoic acid for azidation)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound, the nucleophile (1.1-1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 to 24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired derivatized product.

Purification and Characterization

Purification of this compound and its derivatives is typically achieved by column chromatography on silica gel.[10] For more polar compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[13][14][15]

Characterization is commonly performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, and triplets and multiplets for the ethylene glycol and propanoate backbone protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the methyl carbon of the ester, and the methylene carbons of the PEG and propanoate units are expected.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ adducts.

Role in PROTAC Synthesis and Mechanism of Action

This compound serves as a foundational building block for constructing the linker of a PROTAC. The linker's role is not merely to connect the two active ligands but also to orient them in a manner that facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a sequential coupling strategy.

References

- 1. This compound | 93673-82-6 | Benchchem [benchchem.com]

- 2. Methyl 3-(2-hydroxyethoxy)propanoate | C6H12O4 | CID 15919658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 3-(2-hydroxyethoxy)propanoate - CAS:93673-82-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. Mitsunobu and related reactions: advances and applications. | Semantic Scholar [semanticscholar.org]

- 9. tert-Butyl 3-(2-hydroxyethoxy)propanoate | 671802-00-9 [chemicalbook.com]

- 10. tert-Butyl 3-(2-hydroxyethoxy)propanoate CAS#: 671802-00-9 [m.chemicalbook.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

- 15. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide: Hydroxy-PEG1-C2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Hydroxy-PEG1-C2-methyl ester is a heterobifunctional chemical compound commonly utilized as a linker in the development of therapeutic agents, particularly in the field of targeted protein degradation. Its structure features a hydroxyl group for further functionalization, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a methyl ester group.

Chemical Identity:

| Identifier | Value |

| Systematic Name | methyl 3-(2-hydroxyethoxy)propanoate |

| Common Synonyms | Hydroxy-PEG1-methyl ester, HO-PEG1-COOMe |

| CAS Number | 93673-82-6 |

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₆H₁₂O₄ |

| Molecular Weight | 148.16 g/mol |

| Exact Mass | 148.0736 u |

| Elemental Analysis | C: 48.64%, H: 8.16%, O: 43.19% |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and illustrative method is based on the principles of the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. An analogous, well-documented procedure for a similar compound, tert-butyl 3-(2-hydroxyethoxy)propanoate, provides a strong basis for the synthesis of the methyl ester variant[1].

Inferred Synthesis of methyl 3-(2-hydroxyethoxy)propanoate:

This protocol is inferred from the synthesis of the tert-butyl ester analogue and adapted for the methyl ester target molecule.

Reaction Scheme:

Materials:

-

Ethylene glycol (anhydrous)

-

Sodium hydride (NaH)

-

Methyl acrylate

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of anhydrous ethylene glycol in anhydrous THF, add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the sodium alkoxide.

-

Add methyl acrylate to the reaction mixture and stir overnight at room temperature.

-

Quench the reaction carefully with water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent.

-

Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the final product, methyl 3-(2-hydroxyethoxy)propanoate.

Application in PROTAC Technology

This compound is primarily employed as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficacy of the resulting ternary complex.

The hydrophilic nature of the PEG unit in this compound can improve the solubility and pharmacokinetic properties of the PROTAC molecule. The terminal hydroxyl and methyl ester groups provide versatile handles for conjugation to the target protein ligand and the E3 ligase ligand, respectively.

Experimental Workflow for PROTAC Synthesis using this compound:

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

While specific signaling pathways targeted by PROTACs utilizing this compound are dependent on the specific target protein ligand incorporated, the general mechanism of action follows the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge to induce the proximity of the target protein and an E3 ubiquitin ligase, hijacking the cell's natural protein degradation machinery.

The following diagram illustrates the general signaling pathway for PROTAC-mediated protein degradation.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Hydroxy-PEG1-C2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs incorporating the Hydroxy-PEG1-C2-methyl ester linker. While specific quantitative data for PROTACs utilizing this exact linker is not extensively available in peer-reviewed literature, this guide will use a representative PROTAC with a similar short-chain PEG linker to illustrate the core principles and experimental methodologies. This document details the fundamental mechanism of PROTAC action, presents illustrative quantitative data in structured tables, provides detailed protocols for key validation assays, and includes visualizations of pertinent signaling pathways and experimental workflows.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that function by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1] Unlike traditional small molecule inhibitors that require high occupancy of a target's active site to exert a biological effect, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single PROTAC molecule.

The linker element of a PROTAC, such as this compound, is a critical determinant of its pharmacological properties. The linker's length, composition, and attachment points influence:

-

Ternary Complex Formation: The ability of the PROTAC to effectively bridge the POI and the E3 ubiquitin ligase to form a stable and productive ternary complex.

-

Solubility and Cell Permeability: The physicochemical properties of the linker impact the overall solubility and ability of the PROTAC to cross the cell membrane.

-

Pharmacokinetics: The linker can affect the metabolic stability and in vivo disposition of the PROTAC.

This compound is a short-chain polyethylene glycol (PEG)-based linker. PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be advantageous for optimizing the geometry of the ternary complex.[2]

The Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC can be delineated into a catalytic cycle involving several key steps:

-

Binary Complex Formation: The PROTAC enters the cell and its respective ligands bind to the target Protein of Interest (POI) and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming binary complexes.

-

Ternary Complex Formation: The PROTAC facilitates the proximity of the POI and the E3 ligase, leading to the formation of a key ternary complex (POI-PROTAC-E3 ligase). The stability and conformation of this complex are critical for the subsequent steps.

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain on the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides.

-

Recycling of the PROTAC: Following the degradation of the POI, the PROTAC and the E3 ligase are released and can participate in further cycles of target protein degradation.

Signaling Pathway of PROTAC-Mediated Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data for a Representative PROTAC

The following data is for a representative Bromodomain and Extra-Terminal (BET) protein degrader, MZ1, which utilizes a short PEG-based linker and recruits the VHL E3 ligase. This data illustrates the typical parameters measured to characterize a PROTAC.

Table 1: In Vitro Degradation Efficacy

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) |

| HCT116 | HDAC1 | 910 | >50 | 24 |

| HCT116 | HDAC3 | 640 | >50 | 24 |

Data is illustrative and based on representative PROTACs targeting HDACs.[3]

Table 2: Binding Affinities and Ternary Complex Formation

| Binding Interaction | Assay | Kᴅ (nM) | Cooperativity (α) |

| PROTAC to Target (Binary) | ITC | 4 | N/A |

| PROTAC to E3 Ligase (Binary) | ITC | 66 | N/A |

| Ternary Complex (PROTAC-mediated) | ITC | N/A | 15 |

Data is for the representative PROTAC MZ1.[4]

Detailed Experimental Protocols

Western Blot for Quantification of Protein Degradation

This protocol is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[1][5]

Materials:

-

Cell line expressing the target protein of interest.

-

PROTAC compound dissolved in DMSO.

-

Cell culture medium and supplements.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Experimental Workflow: Western Blot Analysis

Caption: A typical workflow for Western Blot analysis of PROTAC-mediated degradation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Ternary Complex Cooperativity

ITC is a powerful technique to measure the thermodynamic parameters of binding events, including binary and ternary complex formation.[6][7]

Materials:

-

Purified recombinant target protein and E3 ligase complex.

-

PROTAC compound.

-

Dialysis buffer.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation: Dialyze the purified proteins and the PROTAC against the same buffer to minimize heats of dilution. Determine the accurate concentrations of all components.

-

Binary Binding Titrations:

-

To determine the binding affinity of the PROTAC to the target protein, titrate the PROTAC solution into the protein solution in the ITC cell.

-

Similarly, titrate the PROTAC into the E3 ligase solution to determine their binding affinity.

-

-

Ternary Complex Titration: To assess ternary complex formation and cooperativity, titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the E3 ligase.

-

Data Analysis: Integrate the heat changes for each injection and plot them against the molar ratio of the titrant to the sample. Fit the data to an appropriate binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) for each interaction. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.

Logical Relationship: ITC Experiment Design

Caption: Logical flow of ITC experiments to determine binding affinities and cooperativity.

Conclusion

The this compound linker represents a valuable building block in the construction of PROTACs, offering a short, hydrophilic spacer to facilitate the formation of a productive ternary complex. The fundamental mechanism of action for PROTACs incorporating this linker is the induced degradation of the target protein via the ubiquitin-proteasome system. A thorough characterization of such PROTACs requires a suite of biophysical and cell-based assays to quantify their degradation efficacy, binding affinities, and ternary complex dynamics. The protocols and illustrative data presented in this guide provide a robust framework for the preclinical evaluation and optimization of novel PROTAC therapeutics. Further research focusing on the systematic evaluation of short-chain PEG linkers will continue to refine our understanding of their structure-activity relationships and guide the rational design of next-generation protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of PEG Linkers in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex.[3][4] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[5][]

This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC development, providing a comprehensive overview of their impact on key pharmacological parameters. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[4] This characteristic is particularly beneficial in addressing a common challenge in PROTAC development: the tendency for these large molecules to exhibit poor solubility and limited cell permeability due to their high molecular weight and lipophilicity.[7]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to improve the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments.[5] This improved solubility is crucial for both in vitro assays and in vivo applications, preventing aggregation and improving bioavailability.[]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can potentially reduce passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can counteract this effect.[7] PEG linkers can adopt a folded conformation, which may shield the polar surface area of the PROTAC, presenting a more compact and less polar structure to the cell membrane, thereby facilitating cell entry. However, excessive PEGylation can lead to a decrease in permeability, highlighting the need for careful optimization of the linker length for each specific PROTAC system.[8]

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[8] The length and flexibility of the PEG linker are critical in achieving the optimal orientation and proximity of the two proteins for efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in an unproductive complex where the ubiquitination sites on the POI are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[9] Therefore, the optimal PEG linker length must be determined empirically for each POI-E3 ligase pair.[8]

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

| Target Protein | E3 Ligase | Linker Composition/Length (atoms) | DC50 | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |

| ERα | VHL | 9 atoms | >10 µM | ~50 | Not Reported | [10] |

| ERα | VHL | 12 atoms | ~5 µM | ~75 | Not Reported | [10] |

| ERα | VHL | 16 atoms | ~1 µM | ~95 | Not Reported | [10] |

| ERα | VHL | 19 atoms | ~5 µM | ~70 | Not Reported | [10] |

| ERα | VHL | 21 atoms | >10 µM | ~60 | Not Reported | [10] |

| TBK1 | VHL | < 12 atoms | No degradation | - | Not Reported | [10] |

| TBK1 | VHL | 21 atoms | 3 nM | 96 | Not Reported | [10] |

| TBK1 | VHL | 29 atoms | 292 nM | 76 | Not Reported | [10] |

| BRD4 | CRBN | 0 PEG units | < 0.5 µM | Not Reported | Not Reported | [7] |

| BRD4 | CRBN | 1-2 PEG units | > 5 µM | Not Reported | Not Reported | [7] |

| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Not Reported | Not Reported | [7] |

| SMARCA2 | VHL | PEG linker | 300 nM | 65 | 0.011 | [7] |

| SOS1 | VHL | 4 methylene units | Less Potent | Not Reported | Not Reported | [3] |

| SOS1 | VHL | 5 methylene units | 15.7 µM | 100 | Not Reported | [3] |

| SOS1 | VHL | 6 methylene units | Less Potent | Not Reported | Not Reported | [3] |

Note: The data presented is a compilation from multiple sources and serves to illustrate the general trends observed with varying linker lengths. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs with PEG linkers.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, often employing click chemistry.[1]

Materials:

-

POI ligand with a reactive handle (e.g., an alkyne)

-

E3 ligase ligand with a reactive handle (e.g., an amine)

-

Bifunctional PEG linker (e.g., HOOC-PEGn-N3)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate)

-

Solvents (e.g., DMF, t-BuOH/H2O)

-

Analytical and preparative HPLC

-

LC-MS

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent such as DMF.

-

Add coupling reagents like HATU and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature and monitor its completion using LC-MS.

-

Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Add the click chemistry reagents, such as copper(II) sulfate and sodium ascorbate, to catalyze the cycloaddition reaction.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[][12]

Materials:

-

SPR instrument and sensor chips (e.g., SA chip for biotinylated protein capture)

-

Purified, biotinylated E3 ligase (e.g., VHL complex)

-

Purified POI

-

PROTAC compound

-

SPR running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4)[13]

Procedure:

-

Immobilization of E3 Ligase:

-

Activate the SA sensor chip according to the manufacturer's protocol.

-

Immobilize the biotinylated E3 ligase onto the sensor chip surface to a desired response unit (RU) level (e.g., ~100 RU).[13]

-

-

Binary Interaction Analysis (PROTAC to E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the E3 ligase-immobilized surface.

-

The binding response will represent the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex.

-

Cooperativity (α) can be calculated by comparing the affinity of the POI to the PROTAC-E3 ligase complex with its binary affinity for the PROTAC alone.[12]

-

Protein Degradation Assay using Western Blot

Western blotting is a standard method to quantify the reduction in POI levels following PROTAC treatment.[14][15]

Materials:

-

Cell line expressing the POI

-

PROTAC compound

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[16]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clear the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.[14]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again before applying the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14]

-

Cell Permeability Assessment using Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[18][19]

Materials:

-

Caco-2 cells

-

Transwell inserts and plates

-

Cell culture medium

-

Transport buffer (e.g., Hank's Balanced Salt Solution with glucose)

-

PROTAC compound

-

LC-MS/MS for sample analysis

Procedure:

-

Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells on Transwell inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

To measure apical to basolateral (A-B) permeability, add the PROTAC compound to the apical chamber and fresh transport buffer to the basolateral chamber.

-

To measure basolateral to apical (B-A) permeability, add the PROTAC compound to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

-

-

Sample Analysis and Data Calculation:

-

Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

-

The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters.

-

Visualizing Key Processes in PROTAC Development

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows involved in PROTAC research.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]

- 18. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 19. enamine.net [enamine.net]

The Role of Hydroxy-PEG1-C2-methyl ester in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that aims to remove pathogenic proteins from the cellular environment, rather than simply inhibiting their function. PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and durable protein knockdown.

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). The choice of linker can significantly impact the potency (DC50) and efficacy (Dmax) of a PROTAC.

Hydroxy-PEG1-C2-methyl ester: A Short-Chain PEG Linker

This compound, also known as methyl 3-(2-hydroxyethoxy)propanoate, is a short, hydrophilic linker used in the synthesis of PROTACs. Its structure consists of a single ethylene glycol unit flanked by a hydroxyl group and a propanoate methyl ester.

Physicochemical Properties:

| Property | Value |

| Synonyms | HO-PEG1-COOMe, Methyl 3-(2-hydroxyethoxy)propanoate |

| CAS Number | 93673-82-6 |

| Molecular Formula | C6H12O4 |

| Molecular Weight | 148.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Key Features | Hydrophilic, flexible, contains a hydroxyl group for further functionalization and a methyl ester for conjugation. |

The hydrophilic nature of the PEG unit can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large "beyond Rule of 5" compounds. The flexibility of the short PEG chain allows for conformational adjustments that can be crucial for the formation of a stable and productive ternary complex. The terminal hydroxyl and methyl ester groups provide versatile handles for chemical conjugation to the target and E3 ligase ligands.

Role of the Linker in PROTAC Efficacy: Representative Data

While specific data for PROTACs using the this compound linker is not publicly available, extensive research has been conducted on the impact of short-chain PEG linkers on PROTAC performance. The following tables present representative data from PROTACs utilizing PEG2, PEG3, and PEG4 linkers to illustrate the expected trends in degradation efficiency and cellular activity.

Table 1: Representative Degradation Efficiency (DC50 and Dmax) of PROTACs with Short PEG Linkers

| PROTAC Example | Target Protein | E3 Ligase | Linker | Cell Line | DC50 (nM) | Dmax (%) |

| BETd-24-6 | BRD4 | VHL | PEG2 | Jurkat | ~30 | >90 |

| PROTAC 3 | BRD4 | CRBN | PEG3 | RS4;11 | 1.8 | >95 |

| PROTAC 4 | BRD4 | CRBN | PEG4 | RS4;11 | 0.8 | >95 |

Note: The data presented in this table is compiled from various sources for illustrative purposes and direct comparison between different studies should be made with caution.

Table 2: Representative Ternary Complex Formation and Binding Affinity Data

| PROTAC Example | Target Protein | E3 Ligase | Linker | Ternary Complex K_d (nM) | Binary Binding (Target, K_d, nM) | Binary Binding (E3 Ligase, K_d, nM) |

| MZ1 | BRD4(BD2) | VHL | PEG3 | 9.5 | 18 | 25 |

| AT1 | BRD4(BD2) | VHL | PEG4 | 4.4 | 18 | 25 |

Note: This data illustrates the impact of linker length on the stability of the ternary complex. K_d values can vary depending on the biophysical assay used.

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The experimental evaluation of a PROTAC typically follows a well-defined workflow to assess its biological activity.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs.

General Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis for incorporating the this compound linker.

Materials:

-

Target protein ligand with a suitable functional group (e.g., a free amine).

-

E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid).

-

This compound.

-

Coupling reagents (e.g., HATU, HOBt, EDC).

-

Bases (e.g., DIPEA, triethylamine).

-

Anhydrous solvents (e.g., DMF, DCM).

-

Reagents for ester hydrolysis (e.g., LiOH).

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system).

Procedure:

Step 1: Coupling of the E3 Ligase Ligand to the Linker

-

Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

Add coupling reagents (e.g., HATU (1.1 eq), HOBt (1.1 eq)) and a base (e.g., DIPEA (2 eq)).

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker conjugate by flash column chromatography.

Step 2: Hydrolysis of the Methyl Ester

-

Dissolve the purified E3 ligase-linker conjugate in a mixture of THF and water.

-

Add LiOH (2-3 eq) and stir at room temperature for 1-4 hours, monitoring by LC-MS.

-

Acidify the reaction mixture with 1N HCl to pH ~3-4.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the E3 ligase-linker with a terminal carboxylic acid.

Step 3: Coupling of the Target Protein Ligand

-

Dissolve the product from Step 2 (1 eq) and the target protein ligand (1.1 eq) in anhydrous DMF.

-

Add coupling reagents and a base as in Step 1.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

Western Blotting for Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein.

-

Cell culture medium and supplements.

-

PROTAC stock solution in DMSO.

-

Vehicle control (DMSO).

-

Ice-cold PBS.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence substrate.

-

Imaging system.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (TR-FRET)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the formation of the ternary complex.

Materials:

-

Purified recombinant target protein (e.g., His-tagged).

-

Purified recombinant E3 ligase complex (e.g., GST-tagged).

-

Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His, Donor).

-

Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST, Acceptor).

-

PROTAC compound.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

Procedure:

-

In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC compound in assay buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.

-

Measure the TR-FRET signal at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, indicative of ternary complex formation and the "hook effect".

Conclusion

This compound is a valuable building block in the synthesis of PROTACs. Its short, flexible, and hydrophilic nature can contribute favorably to the physicochemical properties of the resulting PROTAC, potentially enhancing solubility and facilitating the formation of a productive ternary complex. While specific data for PROTACs incorporating this linker are not yet widely published, the principles of PROTAC design and the extensive research on related short-chain PEG linkers provide a strong foundation for its application. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous evaluation of novel PROTAC molecules, empowering researchers to advance the field of targeted protein degradation.

Hydroxy-PEG1-C2-methyl ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Hydroxy-PEG1-C2-methyl ester, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the aqueous solubility of molecules it is incorporated into, a critical attribute for many pharmaceutical applications. This document outlines the available data, provides detailed experimental protocols for in-house characterization, and presents visual workflows to guide laboratory investigation.

Data Presentation

Quantitative solubility and stability data for this compound is not extensively available in the public domain. The following tables present representative data based on a closely related compound, Hydroxy-PEG2-C2-methyl ester, and general knowledge of short-chain PEGylated molecules and methyl esters. It is strongly recommended to determine the specific solubility and stability parameters for this compound experimentally for any new application.

Table 1: Representative Solubility Data

| Solvent | Concentration | Method | Temperature (°C) | Observations |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Visual Inspection | Room Temperature | Clear solution |

| Water | Expected to be high | General Property | Room Temperature | The PEG moiety confers hydrophilicity |

| Ethanol | Expected to be soluble | General Property | Room Temperature | Miscible |

| Phosphate-Buffered Saline (PBS, pH 7.4) | To be determined | Shake-Flask | 25 | Critical for biological applications |

Table 2: Representative Stability Profile

| Condition | Parameter | Observation |

| pH | ||

| Acidic (e.g., pH 1-3) | Hydrolysis | Generally slow for methyl esters |

| Neutral (e.g., pH 6-8) | Hydrolysis | Very slow, generally considered stable for short-term experiments |

| Basic (e.g., pH > 8) | Hydrolysis | Rate of hydrolysis increases significantly with pH |

| Temperature | ||

| -20°C (in solution) | Long-term storage | Recommended for stock solutions to minimize degradation |

| 4°C (in solution) | Short-term storage | Suitable for a few days to weeks |

| Room Temperature (in solution) | Degradation | Potential for hydrolysis, especially in aqueous buffers |

| Enzymatic | ||

| Esterases | Hydrolysis | Susceptible to enzymatic cleavage, which can be a factor in biological systems |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in an aqueous buffer (e.g., PBS, pH 7.4).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm, low protein binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

-

Preparation of Calibration Standards: Create a series of calibration standards by diluting the stock solution with the assay buffer (PBS) to concentrations ranging from the expected lower limit of quantification to a concentration above the expected solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of PBS in a series of vials. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the filtered supernatant by HPLC. Determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standards.

-

Data Reporting: The determined concentration represents the equilibrium solubility of the compound in the specified buffer at the tested temperature.

Protocol 2: Assessment of pH-Dependent Stability (Hydrolysis Study)

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

Materials:

-

This compound

-

Buffer solutions of different pH values (e.g., pH 3, 5, 7.4, and 9)

-

Thermostatically controlled incubator

-

HPLC system

-

Autosampler vials

Procedure:

-

Preparation of Test Solutions: Prepare solutions of this compound in each of the selected pH buffers at a known initial concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the test solutions into separate vials for each time point and pH. Incubate the vials at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove one vial for each pH condition.

-

Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a neutralizing agent or by freezing the sample immediately.

-

HPLC Analysis: Analyze the samples from each time point by HPLC. The method should be able to separate the parent compound from its potential degradation products (e.g., the corresponding carboxylic acid resulting from ester hydrolysis).

-

Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time for each pH. This data can be used to determine the rate of degradation and the half-life of the compound under each condition.

Mandatory Visualization

Caption: Chemical structure of this compound and its hydrolysis products.

Caption: Workflow for determining the aqueous solubility of a compound.

Caption: Workflow for assessing the pH-dependent stability of a compound.

The Blueprint for Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Design with PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Therapeutics

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest (POIs), offering a powerful strategy to address previously "undruggable" targets.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker, far from being a passive spacer, plays a pivotal role in the efficacy and drug-like properties of a PROTAC.[2][3] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous physicochemical properties.[3][4]

This in-depth technical guide delineates the basic principles of PROTAC design with a focus on the strategic implementation of PEG linkers. It provides a comprehensive overview of their impact on PROTAC performance, detailed experimental protocols for their characterization, and visual representations of the underlying mechanisms and workflows to empower researchers in the rational design of next-generation protein degraders.

The Core Principles of PROTAC Action and the Pivotal Role of the Linker

The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[5] The linker is a critical determinant of the stability and productivity of this ternary complex.[3] Its length, flexibility, and chemical composition directly influence the degradation efficiency of the PROTAC, which is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum level of protein degradation).[3]

Why PEG Linkers?

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that make them highly attractive for PROTAC design:

-

Enhanced Solubility and Hydrophilicity: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the aqueous solubility of the often large and lipophilic PROTAC molecules.[2][6] This is crucial for both in vitro handling and in vivo bioavailability.

-

Tunable Length and Flexibility: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the POI and the E3 ligase to achieve a productive ternary complex geometry.[4] Their inherent flexibility can also be advantageous in accommodating the conformational requirements for ternary complex formation.[3]

-

Improved Cell Permeability (with a Caveat): The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, thereby facilitating cell entry.[6] However, excessive PEGylation can have the opposite effect.[6]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it a suitable component for therapeutic agents.[7]

Quantitative Impact of PEG Linkers on PROTAC Performance

The optimization of the PEG linker is a critical step in PROTAC development. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs. It is important to note that the optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

Table 1: Illustrative Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled and adapted for illustrative purposes from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[6]

Table 2: Illustrative Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC A | PEG2 | 50 | >90 | 5.2 |

| PROTAC B | PEG3 | 25 | >95 | 3.8 |

| PROTAC C | PEG4 | 10 | >95 | 2.1 |

| PROTAC D | PEG6 | 75 | 85 | 1.5 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[6]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Cellular Degradation Assay via Western Blot

Western blotting is a fundamental technique to quantify the degradation of a target protein in cells treated with a PROTAC.[5]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[5]

-

Add an appropriate volume of ice-cold lysis buffer to each well.[5]

-

Scrape the cells and collect the lysate in a microcentrifuge tube.[5]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.[5]

-

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[5]

-

Run the gel to separate the proteins by molecular weight.[8]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times with TBST for 5-10 minutes each.[1]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST for 10 minutes each.[1]

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[5]

-

Capture the chemiluminescent signal using an imaging system.[5]

-

The intensity of the bands on the Western blot is quantified using densitometry software.[5]

-

The level of the target protein is normalized to the corresponding loading control.[5]

-

The percentage of protein degradation is calculated relative to the vehicle-treated control.[5]

-

From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[5]

-

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of the POI in a reconstituted cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C)

-

Recombinant POI

-

Ubiquitin

-

ATP

-

10X Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

PROTAC compound and DMSO

-

SDS-PAGE and Western blotting reagents (as above)

-

Anti-ubiquitin antibody and anti-POI antibody

Step-by-Step Methodology:

-

Reaction Setup:

-

Thaw all components on ice.

-

Prepare a master mix containing all common reagents (buffer, ATP, E1, E2, Ubiquitin, POI).

-

For a typical 25 µL reaction, combine the following on ice:

-

13.25 µL ddH₂O

-

2.5 µL 10X Ubiquitination Buffer

-

1.25 µL ATP (10 mM stock for 0.5 mM final)

-

1.25 µL E1 Enzyme (1 µM stock for 50 nM final)

-

1.25 µL E2 Enzyme (5 µM stock for 250 nM final)

-

2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)

-

1.25 µL POI (5 µM stock for 250 nM final)

-

1.0 µL E3 Ligase Complex (2.5 µM stock for 100 nM final)

-

-

-

Initiate the Reaction:

-

Add 1.25 µL of the PROTAC (at various concentrations) or DMSO (vehicle control) to the reaction mix.

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

-

Stop the Reaction and Analyze:

-